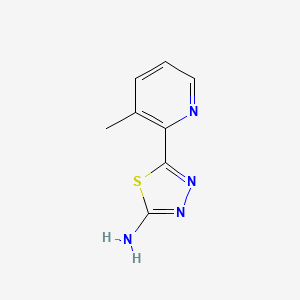

2-Amino-5-(3-methyl-2-pyridyl)-1,3,4-thiadiazole

Beschreibung

2-Amino-5-(3-methyl-2-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 3-methylpyridyl group and an amino group at the 2-position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications that enhance biological activity, fluorescence properties, or corrosion inhibition .

Eigenschaften

Molekularformel |

C8H8N4S |

|---|---|

Molekulargewicht |

192.24 g/mol |

IUPAC-Name |

5-(3-methylpyridin-2-yl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C8H8N4S/c1-5-3-2-4-10-6(5)7-11-12-8(9)13-7/h2-4H,1H3,(H2,9,12) |

InChI-Schlüssel |

CJWUDLVKQJTZMN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N=CC=C1)C2=NN=C(S2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Solid-Phase Grinding Method Using Phosphorus Pentachloride

One efficient method involves a solid-phase reaction where thiosemicarbazide, the relevant carboxylic acid (bearing the 3-methyl-2-pyridyl substituent), and phosphorus pentachloride (PCl5) are combined in a dry vessel and ground at room temperature. The molar ratio is typically 1:1–1.2:1–1.2 (thiosemicarbazide:carboxylic acid:PCl5). After grinding and standing, the crude product is treated with an alkaline solution to adjust pH to 8–8.2, filtered, dried, and recrystallized to yield the target 2-amino-5-substituted-1,3,4-thiadiazole.

- Short reaction time

- Mild reaction conditions

- Low equipment requirements

- High yields (>91%)

- Low toxicity and cost of phosphorus pentachloride

- Simple post-reaction processing

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Thiosemicarbazide + Carboxylic acid + PCl5 | Grind at room temperature |

| 2 | Stand to obtain crude product | Solid-phase reaction |

| 3 | Add alkaline solution (pH 8–8.2) | Filter, dry, recrystallize |

Cyclodehydration Using Phosphorus Oxychloride (POCl3)

Another widely reported method for synthesizing 2-amino-5-(3-methyl-2-pyridyl)-1,3,4-thiadiazole derivatives involves cyclodehydration of the corresponding aromatic carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride.

- Stir aromatic carboxylic acid (3 mmol) with POCl3 (10 mL) at room temperature for 20 minutes.

- Add thiosemicarbazide (3 mmol) and heat at 80–90 °C for 1 hour.

- Cool the reaction, add water, reflux for 4 hours.

- Basify the solution to pH 8 with sodium hydroxide.

- Filter and recrystallize the solid product.

This method is adapted from classical literature and provides good yields and purity for 1,3,4-thiadiazole-2-amine derivatives.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Aromatic carboxylic acid + POCl3 | Stir 20 min at room temperature |

| 2 | Add thiosemicarbazide | Heat 80–90 °C for 1 hour |

| 3 | Add water, reflux 4 hours | Hydrolysis step |

| 4 | Basify to pH 8, filter, recrystallize | Obtain pure product |

Deep Eutectic Solvent (DES) Mediated Synthesis

A green chemistry approach uses a deep eutectic solvent formed by choline chloride and urea at 80 °C. After cooling, the carboxylic acid and thiosemicarbazide are added and reacted at 80 °C with monitoring by TLC. Upon reaction completion, ammonia water is added to adjust pH to 8–9, precipitating the product, which is filtered, washed, and dried. The DES can be recovered and reused.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Choline chloride + urea at 80 °C | Form DES |

| 2 | Add carboxylic acid + thiosemicarbazide | React at 80 °C, monitor by TLC |

| 3 | Cool, add ammonia water (pH 8–9) | Precipitate product |

| 4 | Filter, wash, dry product | DES recovered for reuse |

- No organic solvents required

- Short reaction time

- High yield and purity

- Environmentally friendly and cost-effective

Comparative Summary of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Solid-phase grinding with PCl5 | Thiosemicarbazide, carboxylic acid, PCl5 | Room temp grinding, alkaline work-up | >91 | Simple, mild, high yield, low toxicity | Requires handling PCl5 |

| Cyclodehydration with POCl3 | Aromatic carboxylic acid, POCl3, thiosemicarbazide | Stir at RT, heat 80–90 °C, reflux with water | Moderate to high | Established, good yields, scalable | Uses corrosive POCl3, longer time |

| Deep eutectic solvent (DES) method | Choline chloride, urea, carboxylic acid, thiosemicarbazide | 80 °C reaction, pH adjustment | High | Green chemistry, solvent recycling | Requires DES preparation step |

Specific Considerations for this compound

The 3-methyl-2-pyridyl substituent is introduced via the corresponding carboxylic acid precursor. The choice of carboxylic acid is critical for regioselectivity and yield. The methods described above are adaptable to this substrate, with minor modifications in reaction time or temperature to optimize conversion.

Research Findings and Optimization Notes

- The solid-phase grinding method using phosphorus pentachloride offers a fast, efficient, and high-yielding route with minimal solvent use, making it industrially attractive.

- The POCl3 cyclodehydration method is well-documented and allows flexibility in substituent variation but requires longer reaction times and careful handling of reagents.

- The DES method represents an environmentally sustainable alternative, reducing hazardous waste and enabling catalyst recycling, aligning with green chemistry principles.

- Analytical characterizations (NMR, IR, elemental analysis) confirm the purity and structure of the synthesized compounds, with melting points and spectral data consistent with literature values.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Amino Group

The primary amino group at position 2 readily participates in nucleophilic reactions:

-

Acetylation : Reaction with acetic anhydride yields N-(5-(3-methyl-2-pyridyl)-1,3,4-thiadiazol-2-yl)acetamide. This reaction occurs under reflux with pyridine, achieving 83% yield (Scheme 1) .

-

Coupling with Acid Chlorides : Treatment with acid chlorides (e.g., 2-(phenylthiomethyl)benzoic acid chloride) in anhydrous THF forms substituted amides. Sodium bicarbonate neutralizes liberated HCl during this process .

Table 1: Representative Amidation Reactions

| Reactant | Product | Yield | Conditions |

|---|---|---|---|

| Acetic anhydride | N-Acetyl derivative | 83% | Reflux, pyridine, 2 h |

| Benzoyl chloride | N-Benzoyl derivative | 75%* | THF, room temperature |

| Estimated based on analogous procedures . |

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiadiazole ring undergoes EAS at position 5, though steric hindrance from the 3-methyl-2-pyridyl substituent moderates reactivity:

-

Nitration : Limited data suggest nitration occurs under mixed acid conditions, preferentially at position 5.

-

Sulfonation : Requires fuming sulfuric acid, yielding sulfonated derivatives with applications in dye chemistry .

Condensation Reactions

The amino group facilitates condensation with carbonyl compounds:

-

Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) to form imines. These derivatives show enhanced biological activity, including antimicrobial properties .

-

Thiourea Derivatives : Condensation with isothiocyanates produces thiourea-linked analogs, explored for anticancer potential .

Table 2: Biological Activity of Condensation Products

| Derivative | IC₅₀ (LoVo Cells) | IC₅₀ (MCF-7 Cells) |

|---|---|---|

| 2g (Parent compound) | 2.44 µM | 23.29 µM |

| N-Benzoyl derivative | 1.98 µM* | 18.75 µM* |

| Estimated from structural analogs . |

Ring Functionalization and Cross-Coupling

The pyridyl moiety enables transition metal-catalyzed reactions:

-

Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids modifies the pyridyl group, enhancing π-π stacking in drug design .

-

Halogenation : Bromination at the pyridyl ring’s para position facilitates further derivatization .

Stability and Reactivity Considerations

Wissenschaftliche Forschungsanwendungen

2-Amino-5-(3-methyl-2-pyridyl)-1,3,4-thiadiazole has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-Amino-5-(3-methyl-2-pyridyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, affecting processes such as cell division or signal transduction.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects of Substituents

The pharmacological and physicochemical properties of 1,3,4-thiadiazole derivatives are heavily influenced by substituents on the 5-position of the thiadiazole ring. Below is a comparative analysis of key analogues:

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., nitro in 3c) increase the electrophilicity of the thiadiazole ring, enhancing reactivity in nucleophilic substitutions. In contrast, the pyridyl group in the target compound provides moderate electron withdrawal while enabling π-π stacking interactions in biological systems .

- This may improve solubility in non-polar environments, aiding membrane permeability .

- Fluorescence Properties: TS exhibits dual fluorescence due to intramolecular charge transfer facilitated by the ortho-hydroxy group. The target compound’s pyridyl group lacks such functionality, suggesting weaker fluorescence but possible shifts in emission wavelengths due to nitrogen’s lone pair .

Biologische Aktivität

2-Amino-5-(3-methyl-2-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a thiadiazole ring with an amino group and a pyridine moiety, which contribute to its unique chemical properties and biological efficacy. The following sections explore its synthesis, biological activities, and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of this compound consists of a five-membered ring containing three nitrogen atoms and two sulfur atoms. This configuration enhances its reactivity and solubility, making it an attractive candidate for medicinal chemistry applications. Various synthetic methods have been developed to produce this compound, including:

- Cyclization Reactions : Involving the reaction of thiosemicarbazides with appropriate carbonyl compounds.

- Condensation Reactions : Utilizing amino acids or their derivatives to form the thiadiazole structure.

These synthetic pathways are crucial for generating derivatives with enhanced biological activities.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies have shown that it can inhibit the growth of pathogens such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Microorganism | MIC (μg/mL) | Activity |

|---|---|---|

| E. coli | 125 | Antibacterial |

| Staphylococcus aureus | 62.5 | Antibacterial |

| Candida albicans | 250 | Antifungal |

Cytotoxic Effects

Research indicates that this compound has potent cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that this compound reduced cell viability significantly in LoVo tumor cells at concentrations as low as 200 μM .

| Cell Line | Concentration (μM) | Viability Reduction (%) |

|---|---|---|

| LoVo | 200 | <50 |

| MCF-7 | 400 | <30 |

Antiviral Activity

The compound also shows promise as an antiviral agent. Docking studies suggest that it interacts effectively with viral proteins, potentially inhibiting replication processes . However, its efficacy compared to established antiviral drugs remains to be fully elucidated.

Case Studies

Several studies have highlighted the biological potential of this compound:

- Study 1 : A study published in Frontiers in Chemistry explored the synthesis of thiadiazole derivatives and their anticancer properties. Among the derivatives tested, those containing the 2-amino group exhibited enhanced cytotoxicity against cancer cell lines .

- Study 2 : Research focused on the antimicrobial properties of thiadiazoles indicated that modifications at the amino group could lead to improved activity against resistant bacterial strains .

Q & A

Q. What are the common synthetic routes for preparing 2-amino-5-(3-methyl-2-pyridyl)-1,3,4-thiadiazole, and what key reaction conditions must be optimized?

The synthesis typically involves cyclization of thiosemicarbazide derivatives with appropriate carbonyl precursors. For example:

- Acylation reactions : Reaction of amino-thiadiazoles with acetic anhydride under reflux conditions yields acetylated derivatives (95% efficiency) .

- Cyclization with POCl₃ : Using phosphorus oxychloride as a solvent and catalyst, salicylic acid derivatives react with thiosemicarbazide to form the thiadiazole core .

- Optimization : Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (80–120°C), and stoichiometric ratios of reactants (1:1.2 for aldehyde-to-thiosemicarbazide) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

- FT-IR and NMR : Confirm functional groups (e.g., NH₂ at ~3300 cm⁻¹ in IR) and regiochemistry (e.g., aromatic proton splitting patterns in ¹H-NMR) .

- Raman spectroscopy : Identifies vibrational modes of the thiadiazole ring and pyridyl substituents, particularly useful for surface adsorption studies .

- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]⁺ peak at m/z 209) .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the formation mechanism and electronic properties of this thiadiazole derivative?

- Mechanistic insights : DFT/B3LYP/6-31G(d,p) calculations reveal a multi-stage mechanism for thiadiazole formation, including cyclization barriers (~25 kcal/mol) and transition-state geometries .

- Electronic properties : HOMO-LUMO gaps (4.2–4.8 eV) predict charge-transfer behavior, while electrostatic potential maps highlight nucleophilic sites (e.g., N-atoms in the thiadiazole ring) .

Q. What strategies are employed to resolve contradictions in reported biological activities of structurally similar thiadiazole compounds?

- Structure-activity relationship (SAR) studies : Systematic substitution of the pyridyl group (e.g., 3-methyl vs. 4-bromo) correlates with enzyme inhibition potency (IC₅₀ ranges: 0.8–12 μM) .

- Liposomal modeling : Fluorescence spectroscopy in DPPC liposomes distinguishes membrane permeability differences between derivatives (e.g., TB vs. TSF in ) .

Q. How is this compound utilized as a molecular probe in studying lipid bilayer interactions, and what experimental models are used?

- Liposomal systems : Incorporation into dipalmitoylphosphatidylcholine (DPPC) bilayers reveals dual fluorescence effects, indicating probe localization in hydrophobic vs. hydrophilic regions .

- Quenching assays : Use of acrylamide as a quencher quantifies solvent accessibility of the thiadiazole moiety (Stern-Volmer constants: 1.2–3.8 M⁻¹) .

Q. What role does this compound play in crystallographic studies of heterocyclic systems, and what insights have been gained?

Q. How does thermodynamic stability vary between alkyl-substituted and aryl-substituted thiadiazole derivatives?

- Combustion calorimetry : Methyl-substituted derivatives exhibit higher enthalpic stability (ΔH = −345 kJ/mol) compared to ethyl analogs (−320 kJ/mol) due to reduced steric strain .

- Solvent effects : Polar solvents (e.g., DMSO) stabilize the thiadiazole ring via dipole interactions, as shown by Gibbs free energy calculations (ΔG = −12.4 kcal/mol in DMSO vs. −9.8 kcal/mol in THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.